6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde
Description
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 8th position, and a carbaldehyde group at the 2nd position of the imidazo[1,2-a]pyrazine ring system. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8-7-10-5(4-13)2-12(7)3-6(9)11-8/h2-4H,1H3 |
InChI Key |
ZSPTZCWGOUJOPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN2C1=NC(=C2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyrazine derivatives with α-haloketones, followed by functionalization to introduce the chloro and methoxy groups. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid.
Reduction: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-Chloro-8-methoxyimidazo[1,2-a]pyrimidine-2-carbaldehyde: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable scaffold in drug discovery and development .
Biological Activity
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C10H8ClN3O
Molecular Weight: 223.64 g/mol
IUPAC Name: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde
CAS Number:
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Studies indicate that imidazo[1,2-a]pyrazine derivatives can inhibit the growth of various microorganisms.
- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation, particularly against solid tumors.
- Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic pathways.
The mechanism by which 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Interaction: The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic processes in cancer cells and pathogens.
- Receptor Modulation: It can interact with cell surface receptors, potentially altering signaling pathways that lead to cell growth and survival.
Anticancer Activity
A study conducted by Zhou et al. (2020) evaluated the anticancer properties of various imidazo derivatives, including 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde. The results indicated significant cytotoxicity against several cancer cell lines, including HCT116 and HepG2. The compound exhibited an IC50 value of approximately 5 µM against HCT116 cells, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde | HCT116 | 5 |
| Other derivatives | Various | Varies |
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be around 20 µg/mL for certain bacterial strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
Research Findings
Recent advancements in the synthesis and application of imidazo[1,2-a]pyrazine derivatives have highlighted their versatility in drug design. Research has shown that modifications to the core structure can enhance biological activity and selectivity towards specific targets.
Synthesis Techniques
The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves multi-step reactions that include:
- Formation of the imidazo ring.
- Introduction of the methoxy and chloro substituents.
- Finalization through aldehyde formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
